1,2-Dibromo-3-(chloromethoxy)benzene
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Overview
Description
1,2-Dibromo-3-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, where two bromine atoms and one chloromethoxy group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-(chloromethoxy)benzene typically involves the bromination and chloromethoxylation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting dibromobenzene is then reacted with chloromethyl ether (ClCH2OCH3) under acidic conditions to introduce the chloromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Zinc (Zn) or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Major Products Formed
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Oxidation: Formation of quinones or other oxidized benzene derivatives.
Reduction: Formation of debrominated benzene derivatives.
Scientific Research Applications
1,2-Dibromo-3-(chloromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The bromine and chloromethoxy groups can participate in various chemical pathways, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chlorobenzene: Similar structure but lacks the methoxy group.
1,2-Dibromo-4-(chloromethoxy)benzene: Similar structure with different substitution pattern.
1,3-Dibromo-2-(chloromethoxy)benzene: Similar structure with different substitution pattern.
Uniqueness
1,2-Dibromo-3-(chloromethoxy)benzene is unique due to the specific arrangement of bromine and chloromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
79042-71-0 |
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Molecular Formula |
C7H5Br2ClO |
Molecular Weight |
300.37 g/mol |
IUPAC Name |
1,2-dibromo-3-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Br2ClO/c8-5-2-1-3-6(7(5)9)11-4-10/h1-3H,4H2 |
InChI Key |
IRVIPTZJKPKMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OCCl |
Origin of Product |
United States |
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